N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and an acetamide-linked 4-methoxyindole moiety. The 1,3,4-thiadiazole scaffold is well-documented for its role in medicinal chemistry, particularly in anticancer and antimicrobial agents due to its electron-deficient nature and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-22-13-4-2-3-12-11(13)7-8-20(12)9-14(21)17-16-19-18-15(23-16)10-5-6-10/h2-4,7-8,10H,5-6,9H2,1H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWAUISFOLQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NC3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Synthesis of the Indole Moiety: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.
Coupling Reactions: The final step involves coupling the thiadiazole and indole moieties through an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,3,4-thiadiazole derivatives, emphasizing substituent effects on physicochemical properties and bioactivity:
Key Observations
Substituent Effects on Physicochemical Properties: The cyclopropyl group in the target compound may improve metabolic stability compared to ethyl or benzylthio substituents, as smaller alkyl groups reduce steric hindrance while maintaining lipophilicity . Methoxy positioning: The 4-methoxyindole group in the target compound differs from 3-methoxyphenyl () or 2-methoxyphenoxy () substituents. The indole moiety’s planar structure and hydrogen-bonding capacity could enhance DNA or kinase interactions compared to simpler aryl groups .
Synthetic Efficiency: Yields for analogs range from 68% (compound 5l, ) to 88% (compound 5h, ).
Biological Activity: Compound 4y () exhibits potent anticancer activity (IC50 < 0.1 mmol/L), attributed to its dual thiadiazole-thioether and p-tolylamino groups, which may facilitate intercalation or aromatase inhibition. The target compound’s indole group could mimic these interactions . Tyrosine kinase inhibition () is observed in benzylthio derivatives with 3-methoxyphenyl groups, suggesting that the target’s 4-methoxyindole may offer superior binding affinity due to indole’s π-stacking capability .
Biological Activity
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2S, with a molecular weight of 342.4 g/mol. The compound consists of a thiadiazole ring, an indole moiety, and an acetamide group, which together contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | RDTWTBHFKBCXRO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : This is achieved by reacting cyclopropylamine with carbon disulfide and hydrazine hydrate.
- Preparation of Indole Derivative : The 4-methoxyindole can be synthesized using Fischer indole synthesis.
- Coupling Reaction : The final step involves coupling the thiadiazole and indole derivatives using EDCI as a coupling agent in the presence of a base like triethylamine.
Biological Activity
Research has demonstrated that this compound exhibits several notable biological activities:
Antimicrobial Activity
Studies indicate that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies reveal that it induces apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. This mechanism may involve the modulation of specific enzymes or receptors associated with cancer progression.
The biological activity is believed to stem from the compound's ability to interact with various molecular targets within biological systems. The thiadiazole ring may enhance binding affinity to specific enzymes or receptors, leading to modulation of their activities.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Evaluation : A study demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with IC50 values indicating strong inhibitory effects .
- Anticancer Studies : Research involving human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis at lower concentrations compared to standard chemotherapeutic agents .
- Comparative Analysis : When compared to structurally similar compounds, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyindole) showed superior biological efficacy due to its unique structural features that enhance its interaction with biological targets .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxy-1H-indol-1-yl)acetamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-thiadiazole ring followed by acylation. Key steps include:
- Thiadiazole Ring Formation: Cyclopropane-substituted thiosemicarbazide precursors are cyclized under acidic conditions (e.g., H₂SO₄ or POCl₃) to yield the 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate .
- Acylation: The amine reacts with 2-(4-methoxy-1H-indol-1-yl)acetyl chloride in aprotic solvents (e.g., DMF) with a base catalyst (e.g., triethylamine) to form the acetamide bond .
- Optimization: Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios are critical for yield (typically 60–75%) and purity. Post-synthesis purification via column chromatography or recrystallization (ethanol/water) is recommended .
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the cyclopropyl group (δ 0.5–1.5 ppm for CH₂ protons), indole protons (δ 7.0–8.0 ppm), and methoxy substituents (δ ~3.8 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with thiadiazole and indole moieties .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .
Advanced: How can researchers design experiments to resolve contradictions in biological activity data (e.g., high cytotoxicity vs. poor selectivity)?
Methodological Answer:
- Selectivity Index (SI): Compare IC₅₀ values across cancer (e.g., MCF-7, A549) and non-cancer (e.g., NIH3T3) cell lines. A low SI (<2) suggests non-specific toxicity, while SI >3 indicates selective activity .
- Mechanistic Profiling: Use biochemical assays (e.g., caspase-3 activation for apoptosis) and omics approaches (transcriptomics/proteomics) to identify off-target effects .
- Dose-Response Curves: Validate activity across multiple replicates and concentrations to rule out assay variability .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiadiazole and indole moieties?
Methodological Answer:
- Systematic Substituent Variation: Replace cyclopropyl with ethyl, isopropyl, or aryl groups to assess steric/electronic effects on bioactivity .
- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., nitro) on the indole ring to enhance electrophilic interactions with target proteins .
- Molecular Docking: Use software like AutoDock Vina to model interactions with potential targets (e.g., aromatase for anticancer activity). Validate docking results with mutagenesis studies .
Basic: What in vitro models are suitable for initial biological screening of this compound?
Methodological Answer:
- Cancer Cell Lines: MCF-7 (breast) and A549 (lung) are standard for cytotoxicity screening (MTT assay). IC₅₀ values <50 μM are considered promising .
- Enzyme Inhibition Assays: Test against aromatase or cyclooxygenase-2 (COX-2) to evaluate specificity for hormone-dependent cancers or inflammation pathways .
- Microbial Models: Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains for antimicrobial activity (MIC ≤25 μg/mL is significant) .
Advanced: How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound’s 3D structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (solvent: DMSO/ethanol). Use SHELXL for refinement to determine bond lengths/angles and confirm the cyclopropyl ring’s planar geometry .
- Electron Density Maps: Analyze residual density to identify disordered regions (e.g., methoxy group orientation) .
- Validation Tools: Cross-check with CCDC databases to ensure structural consistency with analogous thiadiazole-indole hybrids .
Advanced: What in vivo models and pharmacokinetic parameters should be prioritized for preclinical development?
Methodological Answer:
- Rodent Models: Use xenograft mice (e.g., MDA-MB-231 implants) for antitumor efficacy. Monitor tumor volume reduction (>50% vs. control) and body weight for toxicity .
- Pharmacokinetics: Assess oral bioavailability (%F) and half-life (t₁/₂) via LC-MS/MS. Ideal t₁/₂ >4 hours for sustained activity .
- Blood-Brain Barrier (BBB) Penetration: Evaluate using parallel artificial membrane permeability assay (PAMPA) for CNS-targeted applications .
Basic: How can researchers mitigate hydrolysis or degradation of this compound under acidic/basic conditions?
Methodological Answer:
- pH Optimization: Store solutions in neutral buffers (pH 6–8). Avoid prolonged exposure to HCl/NaOH during synthesis .
- Lyophilization: Freeze-dry the compound to enhance stability in long-term storage .
- Protective Groups: Introduce tert-butyl or acetyl groups to sensitive sites (e.g., amide bonds) during synthesis .
Advanced: What computational methods are effective for predicting metabolic pathways and toxicity?
Methodological Answer:
- ADMET Prediction: Use SwissADME or pkCSM to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes .
- Metabolite Identification: Simulate phase I/II metabolism (e.g., hydroxylation by CYP3A4) with Schrödinger’s MetaSite .
- Toxicity Profiling: Apply ProTox-II to predict organ-specific toxicity (e.g., cardiotoxicity risk) .
Basic: What are the critical parameters for optimizing yield in large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd/C or Ni catalysts for coupling reactions to reduce byproducts .
- Flow Chemistry: Implement continuous flow reactors for thiadiazole ring formation to improve heat transfer and scalability .
- Quality Control: Use inline FTIR or HPLC monitoring to detect intermediates and adjust reaction parameters in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
